molecular formula C13H18N2O4 B14884615 2,4-diamino-4-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)butanoic acid

2,4-diamino-4-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)butanoic acid

Cat. No.: B14884615
M. Wt: 266.29 g/mol
InChI Key: YGAXMRXTCDDBSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-diamino-4-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)butanoic acid is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a benzo[b][1,4]dioxepin ring system, which is a seven-membered ring fused with a benzene ring and containing two oxygen atoms The presence of amino groups and a butanoic acid moiety further adds to its chemical diversity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diamino-4-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)butanoic acid typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine with suitable aldehydes or ketones, followed by further functionalization to introduce the amino and butanoic acid groups . The reaction conditions often require the use of catalysts such as DABCO (1,4-diazabicyclo[2.2.2]octane) and bases like potassium carbonate (K2CO3) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,4-diamino-4-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Mechanism of Action

The mechanism of action of 2,4-diamino-4-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by occupying the active site or altering the enzyme’s conformation . The pathways involved in its mechanism of action can include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,4-diamino-4-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)butanoic acid apart from similar compounds is its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry further highlight its uniqueness.

Properties

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

2,4-diamino-4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanoic acid

InChI

InChI=1S/C13H18N2O4/c14-9(7-10(15)13(16)17)8-2-3-11-12(6-8)19-5-1-4-18-11/h2-3,6,9-10H,1,4-5,7,14-15H2,(H,16,17)

InChI Key

YGAXMRXTCDDBSP-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)C(CC(C(=O)O)N)N)OC1

Origin of Product

United States

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